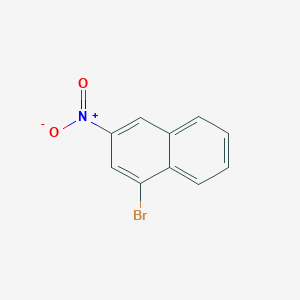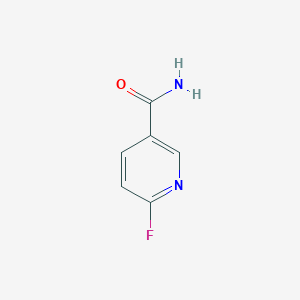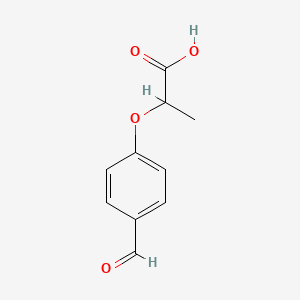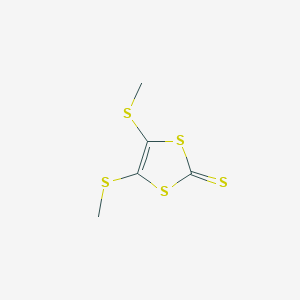
3-(烯丙氧基)苯胺
描述
3-(Allyloxy)aniline: is an organic compound with the molecular formula C₉H₁₁NO It consists of an aniline moiety substituted with an allyloxy group at the third position
科学研究应用
3-(Allyloxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmaceutical properties.
Industry: Used in the production of materials with specific properties, such as electronic materials
作用机制
Target of Action
Anilines and aminophenols, which are types of nitrogen-containing and versatile building blocks, play a key role in diverse syntheses, especially in medicinal chemistry .
Mode of Action
It’s known that anilines often interact with their targets through nitrogen atoms, which can form various types of bonds and interactions .
Biochemical Pathways
Anilines are known to be involved in a variety of biochemical pathways due to their ability to form diverse structures .
Pharmacokinetics
The properties of anilines, in general, can vary widely depending on their specific structures .
Result of Action
Anilines are known to have a wide range of effects depending on their specific structures and the targets they interact with .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can often influence the action of anilines .
生化分析
Biochemical Properties
3-(Allyloxy)aniline plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, affecting their function.
Cellular Effects
The effects of 3-(Allyloxy)aniline on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving mouse embryo fibroblast (NIH-3T3) cells and adenocarcinomic human alveolar basal epithelial (A549) cells, 3-(Allyloxy)aniline exhibited cytotoxic effects, particularly at higher concentrations . This compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of 3-(Allyloxy)aniline involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, it has been reported to inhibit the activity of certain oxidoreductases, affecting the redox balance within cells . Additionally, 3-(Allyloxy)aniline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Allyloxy)aniline have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 3-(Allyloxy)aniline can degrade into various byproducts, some of which may have different biological activities . Over extended periods, these degradation products can accumulate, leading to prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-(Allyloxy)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. For instance, in rodent models, high doses of 3-(Allyloxy)aniline have been associated with methemoglobinemia and hemolysis . These adverse effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
3-(Allyloxy)aniline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3-(Allyloxy)aniline, leading to the formation of various metabolites . Some of these metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux and levels of these metabolites can significantly influence the biological activity of 3-(Allyloxy)aniline.
Transport and Distribution
The transport and distribution of 3-(Allyloxy)aniline within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, 3-(Allyloxy)aniline can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-(Allyloxy)aniline is crucial for its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . The targeting of 3-(Allyloxy)aniline to these organelles is likely mediated by specific targeting signals and post-translational modifications, which direct it to the appropriate cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(allyloxy)aniline can be achieved through a multi-step process starting from commercially available 2-allylphenol. The steps typically involve:
Nitration: Introduction of a nitro group to the aromatic ring.
Selective Bromination: Bromination at the desired position.
Allylation: Introduction of the allyloxy group.
Reduction: Reduction of the nitro group to an amine.
Industrial Production Methods: In an industrial setting, the synthesis of 3-(allyloxy)aniline may involve the use of catalysts to improve yield and selectivity. For example, the use of zirconium dioxide supported tungsten oxide as a catalyst has been reported to achieve high selectivity and yield in the monoallylation of aniline .
化学反应分析
Types of Reactions: 3-(Allyloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br₂) for bromination reactions.
Major Products:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of 3-(allyloxy)aniline from nitro derivatives.
Substitution: Formation of brominated derivatives.
相似化合物的比较
3-(Butoxy)aniline: Similar structure with a butoxy group instead of an allyloxy group.
3-(Methoxy)aniline: Similar structure with a methoxy group instead of an allyloxy group.
Uniqueness: 3-(Allyloxy)aniline is unique due to the presence of the allyloxy group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the allyloxy functionality is desired .
属性
IUPAC Name |
3-prop-2-enoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZRFXBFXJEYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332618 | |
| Record name | 3-(allyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74900-81-5 | |
| Record name | 3-(allyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)



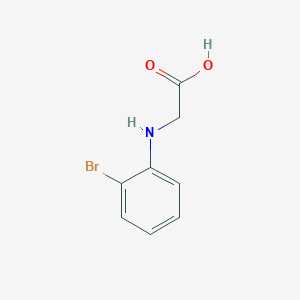




![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)
